molecular formula C10H7F3 B1317521 3-(Trifluoromethyl)-1H-indene CAS No. 134391-57-4

3-(Trifluoromethyl)-1H-indene

Cat. No. B1317521
M. Wt: 184.16 g/mol
InChI Key: PCPRMODISMAALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately .

Scientific Research Applications

1. Metal-free oxidative trifluoromethylation of indoles

  • Summary of Application : This research describes an efficient method of synthesizing 2-trifluoromethylindoles from indoles using CF3SO2Na under metal-free conditions . This process selectively introduces trifluoromethyl to indoles on the C2 position .
  • Methods of Application : The optimized reaction conditions include CF3SO2Na (2.0 equiv.), TBHP (3.0 equiv.), CH3CN (2 mL), at 140 °C for 18 hours .
  • Results or Outcomes : The desired product can be obtained in 0.7 g yield . A radical intermediate may be involved in this transformation .

2. FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Summary of Application : This review summarizes the trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years . The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals, which can enhance the polarity, stability, and lipophilicity .
  • Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Results or Outcomes : The review provides a comprehensive overview of the syntheses and uses of CF3-incorporated potential drug molecules for various diseases and disorders .

3. Improved Process for the Synthesis of 3-(3-Trifluoromethylphenyl)

  • Summary of Application : This research presents an improved process for the synthesis of 3-(3-Trifluoromethylphenyl) .
  • Methods of Application : The protocol required a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acroleine diethyl acetal, catalyzed by Pd(OAc)2 in the presence of nBu4NOAc (tetrabutylammonium acetate), followed by the hydrogenation reaction of the crude mixture of products in a cascade process .
  • Results or Outcomes : The research does not provide specific results or outcomes .

4. Synthesis and Application of Trifluoromethylpyridines

  • Summary of Application : This research provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application : The products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis and then fed back into the reactor to reduce overall production costs .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

5. FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Summary of Application : This review summarizes the trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years . The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals, which can enhance the polarity, stability, and lipophilicity .
  • Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Results or Outcomes : The review provides a comprehensive overview of the syntheses and uses of CF3-incorporated potential drug molecules for various diseases and disorders .

6. Synthesis and Application of Trifluoromethylpyridines

  • Summary of Application : This research provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application : The products can be reduced to 3-(trifluoromethyl)pyridine (3-TF) by catalytic hydrogenolysis and then fed back into the reactor to reduce overall production costs .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

7. FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Summary of Application : This review summarizes the trifluoromethyl (TFM, -CF3)-group-containing FDA-approved drugs for the last 20 years . The trifluoromethyl group is often applied to materials, pesticides, and pharmaceuticals, which can enhance the polarity, stability, and lipophilicity .
  • Methods of Application : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Results or Outcomes : The review provides a comprehensive overview of the syntheses and uses of CF3-incorporated potential drug molecules for various diseases and disorders .

properties

IUPAC Name

3-(trifluoromethyl)-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3/c11-10(12,13)9-6-5-7-3-1-2-4-8(7)9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPRMODISMAALW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=C(C2=CC=CC=C21)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Trifluoromethyl)-1H-indene

CAS RN

134391-57-4
Record name 134391-57-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
J Zhang, HH Wu, J Zhang - Organic letters, 2017 - ACS Publications
The first enantioenriched synthesis of 1,1,3-trisubstituted (trifluoromethyl)indene derivatives, bearing a quaternary stereogenic carbon center, is reported using a simple chiral …
Number of citations: 48 pubs.acs.org
RO Iakovenko, AN Kazakova… - European Journal of …, 2017 - Wiley Online Library
… 2,5-Dibromo-1,1-diphenyl-3-trifluoromethyl-1H-indene (6c): CF 3 -enone 2e (41 mg, 0.09 mmol) and benzene (0.3 mL) reacted to give 6c (37 mg, 84 %) as a colorless solid. Alternatively…
RM Robinson, L Reyes, RM Duncan, H Bian… - European journal of …, 2020 - Elsevier
Protein disulfide isomerase (PDI, PDIA1) is an emerging therapeutic target in oncology. PDI inhibitors have demonstrated a unique propensity to selectively induce apoptosis in cancer …
Number of citations: 17 www.sciencedirect.com
C Pei - 2023 - scholar.archive.org
This PhD thesis focuses on the mechanistic understanding of transition-metal catalyzed or photochemical carbene and nitrene transfer reactions, as well as new applications of these …
Number of citations: 0 scholar.archive.org
CS Hung, KL Lee, WJ Huang, FH Su… - International Journal of …, 2023 - mdpi.com
The protein disulfide isomerase (PDI) family is a group of thioredoxin endoplasmic reticulum (ER)-resident enzymes and molecular chaperones that play crucial roles in the correct …
Number of citations: 0 www.mdpi.com
AP Singh, S Venugopal, SK Sahu… - AIP Conference …, 2023 - pubs.aip.org
The overexpression of coagulation factors or procoagulant proteins, shedding of microparticles, and direct order of vascular cells are among the frameworks that underpin infection-…
Number of citations: 0 pubs.aip.org

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